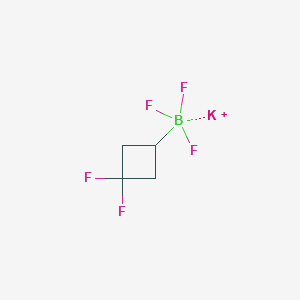

トリフルオロホウ酸(3,3-ジフルオロシクロブチル)カリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium (3,3-difluorocyclobutyl)trifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its unique properties and versatility.

科学的研究の応用

Potassium (3,3-difluorocyclobutyl)trifluoroborate has a wide range of applications in scientific research:

準備方法

The synthesis of potassium (3,3-difluorocyclobutyl)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride. This method is favored due to its simplicity and the stability of the resulting trifluoroborate salts . The general synthetic route can be summarized as follows:

Reaction of Boronic Acid with Potassium Bifluoride: The boronic acid reacts with potassium bifluoride to form the corresponding trifluoroborate salt.

化学反応の分析

Potassium (3,3-difluorocyclobutyl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group acts as a nucleophile.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can also undergo oxidation to form difluoroboranes or reduction to form other boron-containing compounds.

作用機序

The mechanism of action of potassium (3,3-difluorocyclobutyl)trifluoroborate in cross-coupling reactions involves the hydrolysis of the trifluoroborate group to form the corresponding boronic acid, which then participates in the transmetalation step with a palladium catalyst. This process leads to the formation of a new carbon-carbon bond . The compound’s stability and ease of hydrolysis make it an effective reagent in these reactions .

類似化合物との比較

Potassium (3,3-difluorocyclobutyl)trifluoroborate is compared with other organotrifluoroborates, such as potassium phenyltrifluoroborate and potassium vinyltrifluoroborate . The unique aspect of potassium (3,3-difluorocyclobutyl)trifluoroborate lies in its difluorocyclobutyl group, which imparts distinct reactivity and stability compared to other trifluoroborates . Similar compounds include:

Potassium Phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity due to the phenyl group.

Potassium Vinyltrifluoroborate: Utilized in vinylation reactions and offers different reactivity patterns.

生物活性

Potassium (3,3-difluorocyclobutyl)trifluoroborate is a compound of interest in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, toxicological profiles, and potential therapeutic applications.

Potassium (3,3-difluorocyclobutyl)trifluoroborate is part of a class of organoboron compounds known for their stability and versatility in chemical reactions. The trifluoroborate moiety enhances its reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.

Pharmacological Properties

- Antinociceptive Activity : Recent studies have indicated that potassium trifluoroborates can exhibit antinociceptive properties. For instance, potassium thiophene-3-trifluoroborate has been shown to produce significant pain relief in animal models without altering motor performance or affecting major endogenous analgesic systems such as cholinergic or opioid systems .

- Inhibition of Enzymatic Activity : Organotrifluoroborates have been identified as competitive inhibitors of serine proteases like trypsin and α-chymotrypsin. The mechanism involves non-covalent interactions that stabilize the enzyme-inhibitor complex, suggesting potential applications in modulating proteolytic activity in various biological processes .

Toxicological Profile

Toxicological investigations into potassium (3,3-difluorocyclobutyl)trifluoroborate reveal a favorable safety profile. In studies involving acute toxicity assessments on mice:

- Lethality : No significant lethality was observed at doses up to 100 mg/kg.

- Biochemical Parameters : Parameters such as liver and kidney function tests (e.g., aspartate aminotransferase and alanine aminotransferase levels) remained unchanged compared to control groups, indicating no acute organ toxicity .

- Oxidative Stress Markers : Levels of lipid peroxidation and antioxidant markers (e.g., vitamin C) were similar between treated and control groups, suggesting that the compound does not induce oxidative stress .

Case Study 1: Antinociceptive Effects

In a controlled experiment, mice treated with potassium thiophene-3-trifluoroborate exhibited reduced pain responses in the acetic acid model of pain. The study demonstrated that the antinociceptive effect was independent of typical analgesic pathways, highlighting the compound's unique mechanism of action .

Case Study 2: Enzyme Inhibition

In vitro studies have shown that organotrifluoroborates effectively inhibit serine proteases at low concentrations. This inhibition was reversible and competitive, suggesting potential therapeutic applications in diseases where serine proteases play a critical role, such as cancer and inflammation .

特性

IUPAC Name |

potassium;(3,3-difluorocyclobutyl)-trifluoroboranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BF5.K/c6-4(7)1-3(2-4)5(8,9)10;/h3H,1-2H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDHGAHMUHFYEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CC(C1)(F)F)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BF5K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。